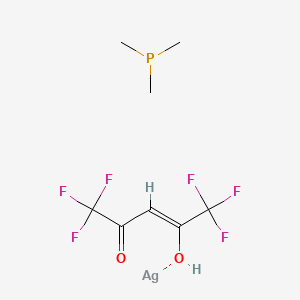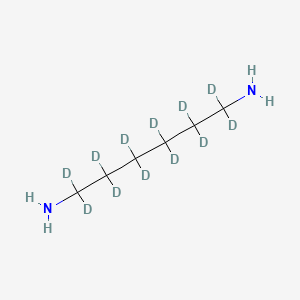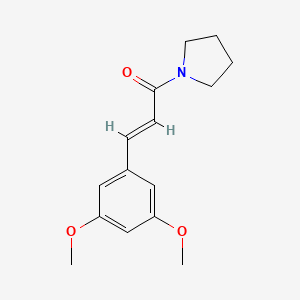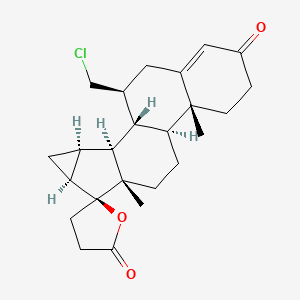
PLX-4720-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Investigación Oncológica
PLX-4720-d7 es un inhibidor potente y selectivo de B-RafV600E . Esta mutación se encuentra a menudo en varios tipos de cáncer, lo que hace que this compound sea una herramienta valiosa en la investigación oncológica. Se ha demostrado que inhibe la fosforilación de ERK, induce el arresto del ciclo celular y desencadena la apoptosis en las células tumorales positivas para B-RafV600E .
Estudios de Melanoma
En el campo de la investigación del melanoma, this compound ha demostrado un potencial significativo. Se ha encontrado que inhibe la tasa de crecimiento de las células con la mutación V600E . Esto lo convierte en un candidato prometedor para futuras investigaciones en el tratamiento del melanoma.
Investigación del Ciclo Celular
Se ha demostrado que this compound induce el arresto del ciclo celular en las células tumorales positivas para B-RafV600E . Esta propiedad lo convierte en una herramienta útil para estudiar el ciclo celular y comprender los mecanismos de la regulación del ciclo celular.
Investigación de la Apoptosis
La capacidad de this compound para desencadenar la apoptosis en las células tumorales positivas para B-RafV600E lo convierte en una herramienta valiosa en la investigación de la apoptosis. La comprensión de los mecanismos de la apoptosis puede proporcionar información sobre el desarrollo de nuevos tratamientos contra el cáncer.
Estudios Farmacológicos
This compound es un inhibidor potente y selectivo de B-RafV600E, con una IC50 de 13 nM . Esto lo convierte en una herramienta útil en estudios farmacológicos para comprender los efectos de la inhibición de esta mutación específica.
Estudios de Trasplante
En estudios de trasplante que involucran modelos de tumor positivos para B-RafV600E, se ha demostrado que this compound retrasa significativamente el crecimiento tumoral <svg class="icon" height="16" p-id="1735" t="170926478
Mecanismo De Acción
Target of Action
PLX-4720-d7 is a deuterium-labeled version of PLX-4720 . The primary target of this compound is B-RafV600E , a mutant form of the protein kinase B-Raf . This mutation is frequently found in various types of cancers, making B-RafV600E an important target for cancer therapies .
Mode of Action
This compound acts as a potent and selective inhibitor of B-RafV600E . It binds to the ATP-binding site of the kinase, thereby inhibiting its activity . The IC50 value of this compound for B-RafV600E is 13 nM, indicating its high potency . It is equally potent to c-Raf-1 (Y340D and Y341D mutations), and shows 10-fold selectivity for B-RafV600E over wild-type B-Raf .
Biochemical Pathways
The inhibition of B-RafV600E by this compound affects the MAPK/ERK signaling pathway . This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival . By inhibiting B-RafV600E, this compound can reduce ERK phosphorylation in B-RafV600E-positive tumor cells, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It’s known that the deuterium labeling in drug molecules can potentially affect their pharmacokinetic and metabolic profiles
Result of Action
In B-RafV600E-positive tumor cells, this compound effectively inhibits ERK phosphorylation, inducing cell cycle arrest and apoptosis . In a B-RafV600E-positive tumor xenograft model, PLX-4720 significantly delays tumor growth and causes tumor regression, without apparent toxicity .
Safety and Hazards
PLX-4720-d7, like PLX-4720, should be handled with care. It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to rinse with copious amounts of water and seek medical attention . It is also recommended to use full personal protective equipment and ensure adequate ventilation when handling this compound .
Direcciones Futuras
Research suggests that PLX-4720-d7 could be used in combination with other drugs for more effective treatment of BRAFV600E mutant cancers . For example, a study found that the combination of the multi-targeting tyrosine kinase inhibitor ponatinib and PLX-4720 showed synergistic activity in inhibiting proliferation, colony formation, invasion, and migration in BRAFV600E thyroid cancer cell lines . This suggests that such a combination could be a promising future direction for the treatment of BRAFV600E mutant cancers .
Análisis Bioquímico
Biochemical Properties
PLX-4720-d7 plays a crucial role in biochemical reactions by selectively inhibiting the B-RafV600E kinase. This inhibition is achieved with an IC50 value of 13 nM, making it highly effective. This compound interacts with several enzymes and proteins, including c-Raf-1 (Y340D and Y341D mutations), with equal potency. The compound exhibits a 10-fold selectivity for B-RafV600E over wild-type B-Raf . These interactions are essential for its function in inhibiting the MAPK/ERK signaling pathway, which is critical for cell proliferation and survival.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In B-RafV600E-positive melanoma cells, this compound effectively inhibits ERK phosphorylation, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it downregulates the pERK/MEK and c-JUN signaling pathways, which are vital for cell proliferation and survival . Additionally, this compound has been shown to increase apoptosis in cancer cells, further highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the B-RafV600E kinase. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . This compound binds to the ATP-binding site of the B-RafV600E kinase, preventing its activation and subsequent phosphorylation of downstream targets . This binding interaction leads to the inhibition of ERK phosphorylation, resulting in cell cycle arrest and apoptosis in B-RafV600E-positive cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound can induce sustained inhibition of ERK phosphorylation and prolonged cell cycle arrest in B-RafV600E-positive cells . Resistance to this compound can develop over time, necessitating combination therapies to maintain its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis in B-RafV600E-positive tumors . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the B-RafV600E kinase. The compound’s deuterium labeling affects its pharmacokinetic and metabolic profiles, enhancing its stability and reducing its rate of degradation . This compound also influences metabolic flux and metabolite levels by inhibiting the MAPK/ERK signaling pathway, which is critical for cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound accumulates in B-RafV600E-positive cells, where it exerts its inhibitory effects on the MAPK/ERK signaling pathway . This selective accumulation enhances its therapeutic efficacy while minimizing off-target effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with the B-RafV600E kinase . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This localization is crucial for its function in inhibiting the MAPK/ERK signaling pathway and inducing cell cycle arrest and apoptosis in B-RafV600E-positive cells .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of PLX-4720-d7 can be achieved through a multistep reaction involving the incorporation of seven deuterium atoms into PLX-4720, which is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The deuterium labeling is used to facilitate the quantification and identification of the compound in biological systems.", "Starting Materials": ["PLX-4720", "Deuterated reagents"], "Reaction": ["Step 1: Protection of the hydroxyl group in PLX-4720 using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) chloride.", "Step 2: Deuterium labeling of the aromatic ring using deuterated reagents such as deuterated borane or deuterated sodium borohydride.", "Step 3: Reduction of the nitro group using a suitable reducing agent such as iron powder or stannous chloride to yield the corresponding amine derivative.", "Step 4: Removal of the protecting group using an appropriate deprotection reagent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.", "Step 5: Final deuterium labeling of the remaining hydrogen atoms using deuterated reagents such as deuterated sodium borohydride or deuterated lithium aluminum hydride."] } | |
Número CAS |
1304096-50-1 |
Fórmula molecular |
C17H14ClF2N3O3S |
Peso molecular |
420.867 |
Nombre IUPAC |
N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2 |
Clave InChI |
YZDJQTHVDDOVHR-KSWAKBPNSA-N |
SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=NC=C(C=C23)Cl)F |
Sinónimos |
N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-(propane-d7)sulfonamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)